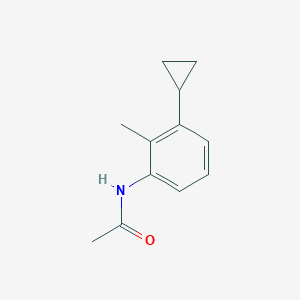

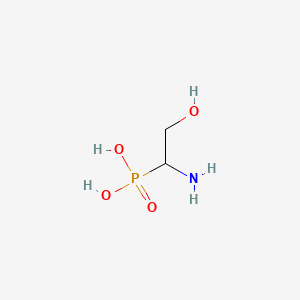

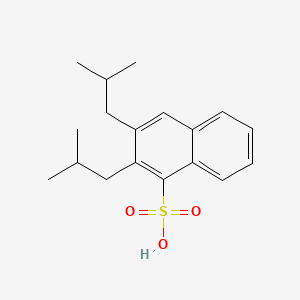

![molecular formula C9H18N2O B13791792 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)

2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) is a heterocyclic compound with the molecular formula C9H18N2O.

Preparation Methods

The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) can be achieved through several routes. One notable method involves a one-pot synthesis where a nitro group displacement during a nitro-Mannich reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method is considered efficient and represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate and N-benzylethanolamine .

Chemical Reactions Analysis

2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitro-Mannich reagents, hydrogen bromide (HBr), and sarcosine ethyl ester . Major products formed from these reactions include different derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine core, which have been investigated for their pharmacophoric properties .

Scientific Research Applications

It has been investigated as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels (ROMK), ubiquitin-specific peptidase 30 (USP30), and the KRAS G12C oncogene . These properties make it a valuable compound for research in drug development and other scientific fields.

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to the serotonin receptor, modulating neurotransmitter release and influencing various physiological processes . Its inhibitory activity against ROMK and USP30 involves blocking these channels and enzymes, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) include other derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine core. These compounds share structural similarities but may differ in their pharmacological properties and applications. For example, some derivatives are more potent as 5-HT2C receptor agonists, while others exhibit stronger inhibitory activity against specific enzymes or channels . The unique combination of structural features and pharmacological activities of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) makes it a distinct and valuable compound for scientific research.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(6S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol |

InChI |

InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9-/m0/s1 |

InChI Key |

ITBZIIRMASQCRM-IUCAKERBSA-N |

Isomeric SMILES |

C1C[C@H]2CNCCN2[C@@H](C1)CO |

Canonical SMILES |

C1CC2CNCCN2C(C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

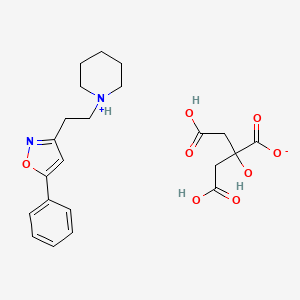

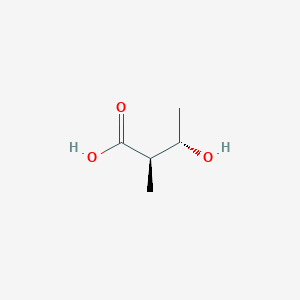

![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)

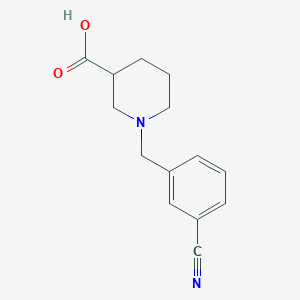

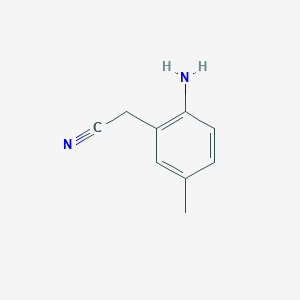

![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)

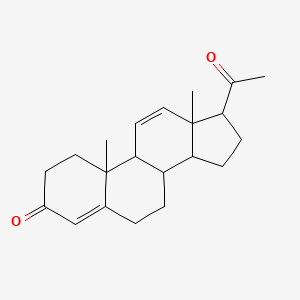

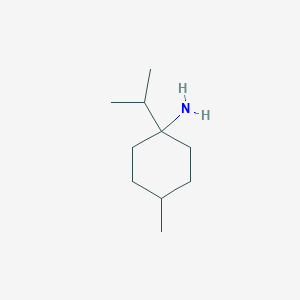

![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)